1h-Benzimidazole-1-sulfonic acid

Descripción general

Descripción

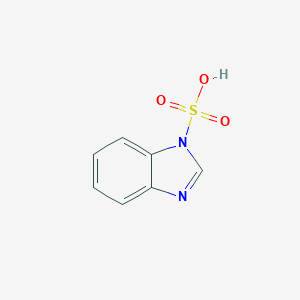

1H-Benzimidazole-1-sulfonic acid is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring, with a sulfonic acid group attached. This compound is part of the larger benzimidazole family, known for their diverse biological activities and applications in various fields, including medicine and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-1-sulfonic acid can be synthesized through several methods. One common approach involves the condensation reaction between 1,2-benzenediamine and aldehydes, followed by sulfonation. This method is efficient and straightforward, often yielding high purity products . Another method involves the use of solid acid catalysts like alumina-sulfuric acid, which provides an environmentally friendly and efficient route .

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: 1H-Benzimidazole-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetonitrile at room temperature.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Numerous studies have documented the biological activities associated with 1H-benzimidazole-1-sulfonic acid and its derivatives. These activities include:

- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzimidazole have been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria. A study reported that certain derivatives demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : Benzimidazole derivatives have been explored for their antiviral properties, particularly against viruses such as HIV, hepatitis B and C, and herpes simplex virus. Some studies highlighted that specific derivatives acted as reverse transcriptase inhibitors, showcasing promising results with low IC₅₀ values against HIV strains .

- Antifungal Activity : The antifungal potential of benzimidazole derivatives has also been investigated. Compounds have shown effectiveness against fungi like Candida albicans, with minimum inhibitory concentrations (MIC) indicating significant antifungal activity .

- Anti-inflammatory and Analgesic Effects : Certain derivatives have demonstrated anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, compounds synthesized from this compound exhibited significant reductions in edema and pain responses in animal models .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of benzimidazole derivatives for their antimicrobial activity using the broth microdilution method. Compounds exhibited varying degrees of activity against S. typhi and C. albicans, with some showing MIC values lower than standard antibiotics .

Case Study 2: Antiviral Properties

Research focused on the antiviral effects of synthesized benzimidazole derivatives against HIV revealed that certain compounds had IC₅₀ values significantly lower than existing antiviral drugs, indicating their potential as new therapeutic agents .

Case Study 3: Anti-inflammatory Activity

In a comparative study, several benzimidazole derivatives were tested for their anti-inflammatory effects in rat models. Results showed that specific compounds not only reduced inflammation but also inhibited COX-2 enzyme activity effectively compared to traditional NSAIDs .

Mecanismo De Acción

The mechanism of action of 1H-Benzimidazole-1-sulfonic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can inhibit enzymes like tyrosine-phosphorylation-regulated kinase 1A, which plays a role in DNA repair.

Pathways Involved: The compound promotes homologous recombination repair by enhancing the activity of RNF169, thereby blocking the accumulation of TP53BP1 at DNA damage sites.

Comparación Con Compuestos Similares

1H-Benzimidazole-1-sulfonic acid is unique compared to other benzimidazole derivatives due to its sulfonic acid group, which imparts distinct chemical properties and reactivity:

Actividad Biológica

1H-Benzimidazole-1-sulfonic acid is a member of the benzimidazole family, which is recognized for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by a benzimidazole ring substituted with a sulfonic acid group. The synthesis often involves the reaction of o-phenylenediamine with sulfonyl chlorides or related compounds under controlled conditions. Various synthetic routes have been developed to enhance yield and purity, emphasizing greener methodologies that minimize environmental impact.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study by Kamal et al. evaluated a series of benzimidazole derivatives against various cancer cell lines, revealing that compounds similar to this compound showed promising cytotoxic effects, particularly through mechanisms involving cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1H-Benzimidazole-1-SO3H | HT-29 | 16 | G2/M phase arrest |

| 6-Chloro-Benzo[d]imidazole | A549 | 10 | Inhibition of tubulin polymerization |

| 2-Aryl-Benzo[d]imidazole | MCF-7 | 12 | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives, including this compound, has been extensively studied. These compounds have demonstrated activity against a range of pathogens, including bacteria and fungi. A notable study found that derivatives exhibited significant antifungal activity against Candida species, showcasing their potential as effective antifungal agents .

Table 2: Antimicrobial Activity Against Fungal Strains

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| 1H-Benzimidazole-1-SO3H | C. albicans | 15 |

| 2-Methyl-Benzo[d]imidazole | C. glabrata | 20 |

| 5-Nitro-Benzo[d]imidazole | A. niger | 25 |

Antiviral Activity

Recent studies have also highlighted the antiviral capabilities of benzimidazole derivatives. For instance, compounds structurally related to this compound have shown efficacy against HIV-1 reverse transcriptase, indicating their potential as antiviral agents . Molecular docking studies suggest that these compounds can effectively bind to viral proteins, disrupting their function.

Case Studies

Several case studies have illustrated the therapeutic potential of benzimidazoles:

- Case Study 1 : A series of synthesized benzimidazoles were tested for their ability to inhibit the proliferation of HT-29 colon cancer cells. The results indicated that specific modifications on the benzimidazole core significantly enhanced their anticancer activity .

- Case Study 2 : In an investigation into antifungal properties, derivatives were tested against resistant strains of Candida. The results demonstrated that certain modifications led to lower MIC values compared to standard antifungal treatments .

Propiedades

IUPAC Name |

benzimidazole-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-13(11,12)9-5-8-6-3-1-2-4-7(6)9/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNSRWKEQCGCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622912 | |

| Record name | 1H-Benzimidazole-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114389-46-7 | |

| Record name | 1H-Benzimidazole-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.